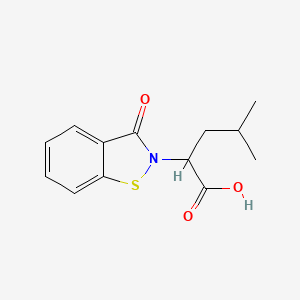

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid

Descripción general

Descripción

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid, often abbreviated as MOTBP , is a synthetic organic compound. It belongs to the class of benzisothiazolone derivatives . The compound features a benzisothiazolone ring system with a methyl group at the 4-position and a pentanoic acid side chain.

Synthesis Analysis

The synthesis of MOTBP involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as cyclization reactions or amidation processes . Detailed studies on the most efficient and scalable synthetic methods are essential for its production.

Molecular Structure Analysis

The molecular formula of MOTBP is C~12~H~10~N~2~O~3~S~2~ . Its structural formula can be represented as follows:

H

|

N

/ \

H-C-C-C-C-C-C-OH

\ / \ / \ /

S S O

|

C

/ \

H CH~3~

The benzisothiazolone core contributes to its unique properties, and the methyl group enhances its lipophilicity.

Chemical Reactions Analysis

MOTBP can participate in various chemical reactions, including esterification , hydrolysis , and oxidation . Researchers have explored its reactivity with other functional groups, leading to the development of novel derivatives.

Physical And Chemical Properties Analysis

- Melting Point : MOTBP typically melts around 150-160°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone , methanol , and ethyl acetate .

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

A significant application of derivatives of 1,2-Benzisothiazol-3-one 1,1-dioxide, a closely related compound to 4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid, is in enzyme inhibition. These compounds have been found to be potent inhibitors of human mast cell tryptase, with some derivatives showing high selectivity for tryptase over other enzymes like elastase and trypsin (Combrink et al., 1998).

Antiretroviral Agents

Another application is in the development of antiretroviral agents. Processes have been developed for preparing compounds that denature the HIV-1 nucleocapsid protein (NCp7), where the intermediacy of certain benzisothiazol derivatives plays a key role in the production of these pharmaceutical agents (Fiore et al., 1998).

Crystal Structure Analysis

In crystallography, compounds such as N-saccharinpentanoic acid monohydrate, structurally related to 4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid, demonstrate significant interactions involving hydrogen bonds to form stable structures. These studies aid in understanding molecular interactions and structural stability (Feeder & Jones, 1996).

Synthesis of Radioactive Compounds

The synthesis of radiolabeled compounds for potential anti-HIV applications also involves benzisothiazol derivatives. These synthesized compounds can play a crucial role in studying the behavior of drugs within biological systems (Woo et al., 1999).

Pharmacological Properties

Derivatives of 1,2-Benzisothiazol have been explored for their pharmacological properties, particularly anti-inflammatory, analgesic, and antipyretic activities. This showcases the potential of these compounds in developing new therapeutic agents (Bordi et al., 1992).

Food and Organism Studies

Studies involving Methylglyoxal, a compound related to 4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid, have been conducted to understand its presence and effects in food and living organisms. This research contributes to understanding the metabolic processes and potential health implications of such compounds (Nemet et al., 2006).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should conduct thorough toxicological studies to assess its safety profile.

- Handling Precautions : Proper protective equipment (gloves, goggles, lab coat) should be used during handling.

- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.

Direcciones Futuras

- Biological Activity : Investigate MOTBP’s potential as a therapeutic agent (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

- Derivatives : Explore structural modifications to enhance its efficacy or reduce toxicity.

- Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for targeted delivery.

Propiedades

IUPAC Name |

4-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-8(2)7-10(13(16)17)14-12(15)9-5-3-4-6-11(9)18-14/h3-6,8,10H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCONRTVKSQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

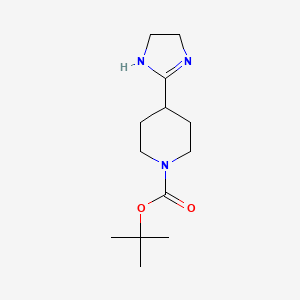

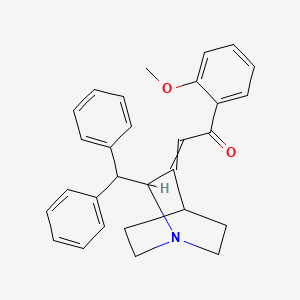

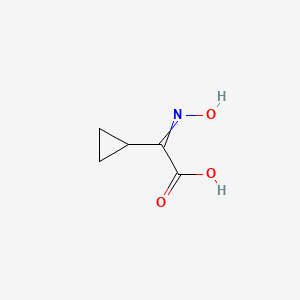

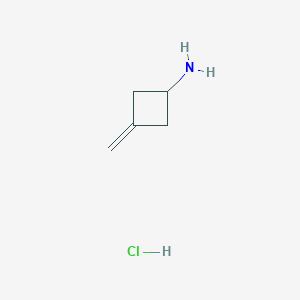

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)